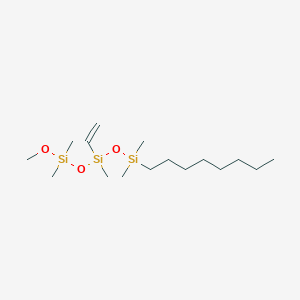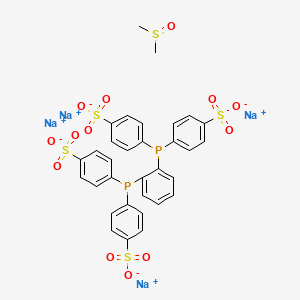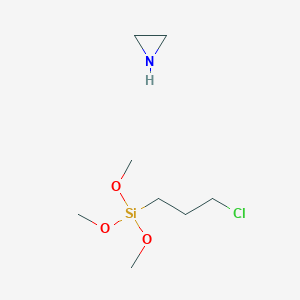
Poly(ethylenimine), trimethoxysilylpropyl modified, 50% in isopropanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Poly(ethylenimine), trimethoxysilylpropyl modified, 50% in isopropanol (PEI-TMS) is a cationic polymer used in a variety of applications, from drug delivery to nanotechnology. PEI-TMS has a unique combination of properties, such as high charge density, high solubility, and low toxicity, that make it a versatile and attractive choice for research and development.
科学的研究の応用
Poly(ethylenimine), trimethoxysilylpropyl modified, 50% in isopropanol has a variety of scientific research applications. It has been used as a gene delivery vehicle for gene therapy, a nanoparticle for drug delivery, and a stabilizing agent for proteins. It has also been used in the synthesis of nanostructures and as a surface coating for biomaterials.
作用機序
The mechanism of action of Poly(ethylenimine), trimethoxysilylpropyl modified, 50% in isopropanol is based on its cationic nature. The positively charged this compound binds to the negatively charged cell membrane, allowing it to penetrate the cell. Once inside the cell, the this compound binds to DNA and other molecules, allowing it to be transported to the nucleus.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of genes, decrease the expression of proteins, and inhibit the growth of cancer cells. It has also been shown to reduce inflammation and promote wound healing.
実験室実験の利点と制限
The main advantage of using Poly(ethylenimine), trimethoxysilylpropyl modified, 50% in isopropanol in lab experiments is its low toxicity. It is also highly soluble in water and is relatively stable in a variety of conditions. However, it is not suitable for use in vivo, as it can cause toxicity and inflammation.
将来の方向性
Future research on Poly(ethylenimine), trimethoxysilylpropyl modified, 50% in isopropanol could focus on developing new methods for synthesizing and purifying the polymer, as well as exploring its potential applications in drug delivery, gene therapy, and nanotechnology. Additionally, further research could be done on its biochemical and physiological effects, as well as its potential toxicity and side effects. Finally, research could be done on its ability to interact with other molecules, such as DNA and proteins, to further understand its mechanism of action.
合成法
Poly(ethylenimine), trimethoxysilylpropyl modified, 50% in isopropanol is synthesized through a two-step process. First, a poly(ethylenimine) (PEI) is synthesized through a condensation reaction of ethylenediamine and formaldehyde. The resulting PEI is then reacted with trimethoxysilylpropyl chloride to form this compound. The reaction is catalyzed with hydrochloric acid and the product is purified by dialysis.
特性
IUPAC Name |
aziridine;3-chloropropyl(trimethoxy)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClO3Si.C2H5N/c1-8-11(9-2,10-3)6-4-5-7;1-2-3-1/h4-6H2,1-3H3;3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZXOWPAXNFLEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCl)(OC)OC.C1CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75132-84-2 |
Source


|
| Record name | 75132-84-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

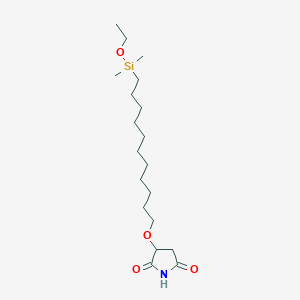

![4-Amino-3-mercapto-5-(2-chlorophenyl)-[1,2,3]-triazole; 98%](/img/structure/B6313892.png)


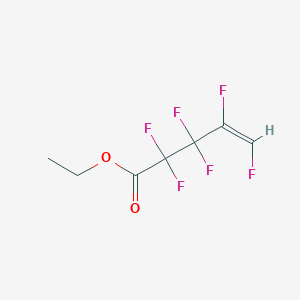
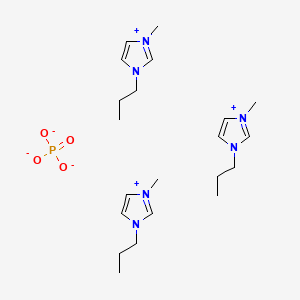
![1-Butyl-3-methylimidazolium phosphate; 99% [BMlM] [PO4]](/img/structure/B6313917.png)
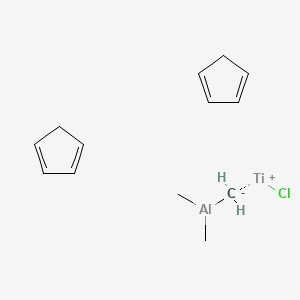
![[Perfluoro-(1',1', 2'-trimethylpropyl)]-1-chloroethyl ether; 97%](/img/structure/B6313935.png)
![Ethyl 2,3-dichloro-3-[(4'-methyl-2',2',3',3'-tetrafluoro)cyclobutyl]propionate; 97%](/img/structure/B6313943.png)
